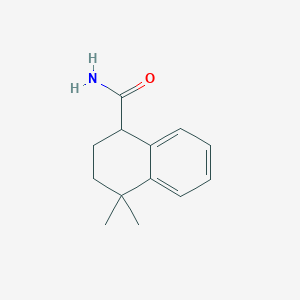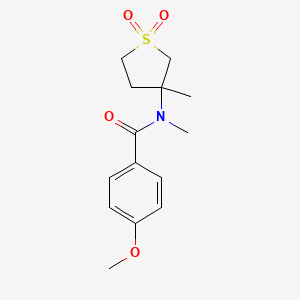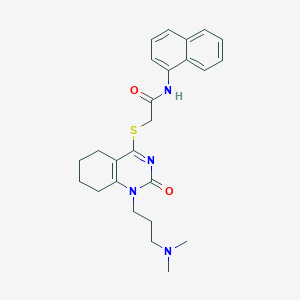
5-Bromo-1,3-dimethoxy-2-nitrobenzene
Übersicht
Beschreibung
“5-Bromo-1,3-dimethoxy-2-nitrobenzene” is a chemical compound with the molecular formula C8H8BrNO4 . It is a derivative of benzene, which is a type of aromatic compound. The molecule contains bromine, nitro, and methoxy functional groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “5-Bromo-1,3-dimethoxy-2-nitrobenzene” includes a benzene ring with bromine, nitro, and methoxy functional groups attached to it . The positions of these groups on the benzene ring can influence the properties and reactivity of the molecule.Chemical Reactions Analysis
“5-Bromo-1,3-dimethoxy-2-nitrobenzene” can participate in various chemical reactions. For instance, it can undergo electrophilic aromatic substitution reactions . The presence of the bromine, nitro, and methoxy groups can influence the reactivity of the benzene ring and the outcomes of these reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Coenzyme Q Analogues
5-Bromo-1,3-dimethoxy-2-nitrobenzene is a key intermediate in the synthesis of Coenzyme Q (CoQ) analogues . These analogues are crucial for facilitating electron-transfer activity and possess radical properties in aprotic media, which are essential for the electron transport chain in mitochondria and bacterial respiratory systems .
Antioxidant Properties
The compound is used to produce CoQ10, a lipid-soluble benzoquinone with a side-chain of 10 isoprenoid units. CoQ10 acts as a free radical scavenging antioxidant and is widely used in the treatment of mitochondrial disorders and cardiovascular diseases .
Pharmaceutical Applications
Due to its role in synthesizing CoQ analogues, 5-Bromo-1,3-dimethoxy-2-nitrobenzene has significant pharmaceutical applications. It is involved in the preparation of compounds that could potentially be used in the treatment of various diseases related to oxidative stress and energy metabolism .
Organic Synthesis
This compound serves as an intermediate in organic synthesis processes. It is employed in the preparation of various organic molecules through reactions like bromination, methoxylation, and oxidation, which are fundamental in synthetic chemistry .
Lipophilicity Studies
In research focused on drug permeability, 5-Bromo-1,3-dimethoxy-2-nitrobenzene-related compounds have been studied for their lipophilic nature. This characteristic is important for the ability of drugs to cross the blood-brain barrier, which is crucial for the treatment of neurological conditions .
Anticancer Research
Derivatives of 5-Bromo-1,3-dimethoxy-2-nitrobenzene have been utilized in the synthesis of potential anticancer drugs. For example, it may be used to synthesize bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium(IV)dichloride, which has applications in cancer treatment .
Molecular Docking Studies
The compound is also relevant in molecular docking studies, which are a part of the drug discovery process. It helps in understanding the interaction between drugs and their target molecules, which is vital for designing effective therapeutic agents .
Green Chemistry
5-Bromo-1,3-dimethoxy-2-nitrobenzene is synthesized using environmentally friendly methods, contributing to the field of green chemistry. The use of safer reagents and the reduction of hazardous waste in its synthesis align with the principles of sustainable and responsible chemical research .
Wirkmechanismus
The mechanism of action of “5-Bromo-1,3-dimethoxy-2-nitrobenzene” in chemical reactions typically involves the electrophilic aromatic substitution process . In this process, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-1,3-dimethoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4/c1-13-6-3-5(9)4-7(14-2)8(6)10(11)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBBJCVTCJWZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1[N+](=O)[O-])OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dimethoxy-2-nitrobenzene | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2931164.png)

![7-chloro-4-(3,5-dimethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2931169.png)
![[(2-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2931170.png)

![2-(1-adamantyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2931175.png)

![2-Spiro[2.5]octan-6-ylethanol](/img/structure/B2931177.png)

![3-{4-[4-(1-Piperidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2931179.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2931180.png)

